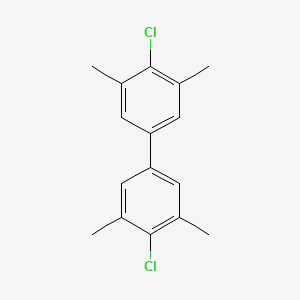![molecular formula C12H15N5O4 B12102351 [5-(6-Aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] acetate](/img/structure/B12102351.png)
[5-(6-Aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“[5-(6-Aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] acetate” is a compound belonging to the class of ribonucleoside 3’-phosphates. These ribonucleosides contain a phosphate group attached to the C-3 carbon of the ribose or deoxyribose moiety . It is not a naturally occurring metabolite and is typically found in individuals exposed to this compound or its derivatives .
Vorbereitungsmethoden
Synthetic Routes:: The synthetic preparation of this compound involves the following steps:
Protection of the Hydroxyl Group: The hydroxyl group at the C-2 position of ribose is protected using a suitable protecting group.
Activation of the Nucleobase: The purine nucleobase (6-aminopurin-9-yl) is activated for glycosylation.
Glycosylation: The activated nucleobase is coupled with the protected ribose derivative to form the glycosidic bond.
Deprotection: The protecting group is removed to reveal the hydroxyl group at the C-2 position.
Acetylation: The hydroxyl group at the C-3 position is acetylated to obtain “[5-(6-Aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] acetate.”
Industrial Production:: Industrial production methods may involve enzymatic processes, chemical synthesis, or fermentation, depending on the specific application.
Analyse Chemischer Reaktionen
Reactions::
Glycosylation Reaction: Formation of the glycosidic bond between the nucleobase and ribose.
Acetylation Reaction: Acetylation of the hydroxyl group at the C-3 position.
Glycosylation: Activated nucleobase, ribose derivative, Lewis acid catalyst (e.g., trimethylsilyl triflate), and anhydrous solvent (e.g., dichloromethane).
Acetylation: Acetic anhydride, base (e.g., pyridine), and solvent (e.g., methanol).
Major Products:: The major product is “[5-(6-Aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] acetate.”
Wissenschaftliche Forschungsanwendungen
This compound finds applications in various fields:
Chemistry: Used as a building block in nucleotide synthesis.
Biology: Essential for RNA and DNA synthesis.
Medicine: Investigated for antiviral properties.
Industry: Used in pharmaceuticals and biotechnology.
Wirkmechanismus
The compound likely exerts its effects through interactions with molecular targets involved in nucleic acid metabolism. Further research is needed to elucidate specific pathways.
Vergleich Mit ähnlichen Verbindungen
While “[5-(6-Aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] acetate” is unique due to its specific structure, similar compounds include other ribonucleoside analogs and nucleotide derivatives.
Eigenschaften
Molekularformel |
C12H15N5O4 |
|---|---|
Molekulargewicht |
293.28 g/mol |
IUPAC-Name |
[5-(6-aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] acetate |
InChI |
InChI=1S/C12H15N5O4/c1-6(19)20-7-2-9(21-8(7)3-18)17-5-16-10-11(13)14-4-15-12(10)17/h4-5,7-9,18H,2-3H2,1H3,(H2,13,14,15) |
InChI-Schlüssel |
ORNWXPWLGGXUNT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1CC(OC1CO)N2C=NC3=C(N=CN=C32)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![2-(7-Oxo-2,3-dihydrofuro[3,2-g]chromen-2-yl)propyl 3-methylbut-2-enoate](/img/structure/B12102306.png)


![1-[6-(2-Hydroxypentyl)piperidin-2-yl]pentan-2-ol](/img/structure/B12102328.png)

![Tris[1-(2,6-dimethylphenyl)-2-phenyl-1H-imidazole]iridium(III)](/img/structure/B12102340.png)
![[(2R,3R,4S,5R,6R)-3,4,5-tribenzoyloxy-6-iodooxan-2-yl]methyl benzoate](/img/structure/B12102341.png)
